molecular formula C19H19N3O2S2 B2778538 3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1111418-20-2

3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2778538
CAS No.: 1111418-20-2
M. Wt: 385.5
InChI Key: KGJGZJRNZAELND-UHFFFAOYSA-N
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Description

The compound is a thienopyrimidinone derivative. Thienopyrimidinones are a class of organic compounds that contain a pyrimidinone moiety attached to a thiophene ring. They are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .

Scientific Research Applications

  • Antitumor Activity :

    • A study by Hafez and El-Gazzar (2017) explored the synthesis of various 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including ones related to the mentioned compound. These derivatives displayed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
  • Methodology for Synthesis of Esters and Amides :

    • Santilli, Kim, and Wanser (1971) described novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which are structurally related to the compound . This method involves direct formation from various precursor compounds (Santilli, Kim, & Wanser, 1971).
  • Study of Nonlinear Optical Properties :

    • A 2020 study by Hussain et al. investigated the nonlinear optical (NLO) properties of thiopyrimidine derivatives, which are similar to the compound . The study provided insights into the NLO character of these molecules, indicating their potential for optoelectronic applications (Hussain et al., 2020).
  • Synthesis of Fused Thieno[2,3-b] Pyridine Derivatives :

    • Research by Bakhite, Abeed, and Ahmed (2016) involved the synthesis of various pyridothienopyrimidinones and pyridothienotriazinones, which are structurally related to the compound . These compounds were studied for their antibacterial and antifungal properties (Bakhite, Abeed, & Ahmed, 2016).
  • Microwave-Assisted Synthesis of Antimicrobial Agents :

    • El Azab and Abdel‐Hafez (2015) reported the microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety. These compounds exhibited promising in vitro antimicrobial activity against various bacterial and fungal strains (El Azab & Abdel‐Hafez, 2015).
  • Synthesis of Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synase :

    • Gangjee, Lin, Kisliuk, and McGuire (2005) synthesized novel antifolates, including derivatives structurally related to the compound , which showed inhibitory activity against both human dihydrofolate reductase and thymidylate synthase. These compounds were evaluated for their potential as antitumor agents (Gangjee et al., 2005).

Properties

IUPAC Name

3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-21-18(24)17-16(14(11-25-17)13-7-3-2-4-8-13)20-19(21)26-12-15(23)22-9-5-6-10-22/h2-4,7-8,11H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJGZJRNZAELND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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